molecular formula C20H23F3N2O4S B2703853 2-(4-(4-isobutoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1235661-47-8

2-(4-(4-isobutoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2703853
CAS No.: 1235661-47-8
M. Wt: 444.47
InChI Key: IWIUDPPRSUHHKP-UHFFFAOYSA-N
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Description

2-(4-(4-isobutoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C20H23F3N2O4S and its molecular weight is 444.47. The purity is usually 95%.
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Scientific Research Applications

Oxidative Transformations

Research involving sulfonamide compounds has explored their oxidative transformations. For instance, N-(1-Hydroxypolychloroethyl)sulfonamides undergo oxidation with chromium(VI) oxide to yield various sulfonyl acetamides. This kind of chemical transformation highlights the sulfonamide group's reactivity and potential in synthetic organic chemistry for creating derivatives with specific functional properties (Rozentsveig et al., 2001).

Fries Rearrangement

The Fries rearrangement, a process used to produce hydroxyacetophenones, has been optimized using methane sulfonic acid (MSA), showcasing the utility of sulfonamide and related compounds in facilitating environmentally friendly acid-catalyzed transformations. This application is particularly relevant to the pharmaceutical industry for developing more sustainable manufacturing processes (Commarieu et al., 2002).

Protective Agents in Agriculture

Sulfonamide derivatives, such as mefluidide (N-(2,4-dimethyl-5-[([trifluoromethyl] sulfonyl)amino]phenyl)acetamide), have been investigated for their ability to protect plants from chilling injury. This application underscores the potential of sulfonamide compounds in developing agricultural products that enhance plant resistance to environmental stressors (Tseng & Li, 1984).

Carbonic Anhydrase Inhibitors

Sulfonamide compounds have been studied as inhibitors of human carbonic anhydrase isoforms, which are involved in various physiological and pathological processes. Such studies highlight the therapeutic potential of sulfonamide derivatives in treating diseases like cancer, obesity, epilepsy, and glaucoma (Carta et al., 2017).

Ionic Liquids for Electrochemical Applications

Research has also explored the synthesis of room temperature ionic liquids based on sulfonamide anions for potential use as electrolytes in lithium batteries. This application demonstrates the versatility of sulfonamide compounds in electrochemical systems and energy storage technologies (Matsumoto et al., 2005).

Properties

IUPAC Name

2-[4-[[4-(2-methylpropoxy)phenyl]sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O4S/c1-14(2)12-29-17-7-9-18(10-8-17)30(27,28)25-16-5-3-15(4-6-16)11-19(26)24-13-20(21,22)23/h3-10,14,25H,11-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIUDPPRSUHHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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